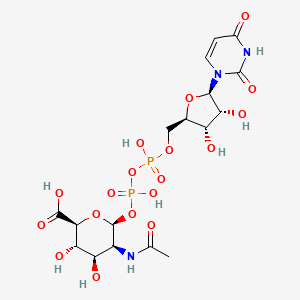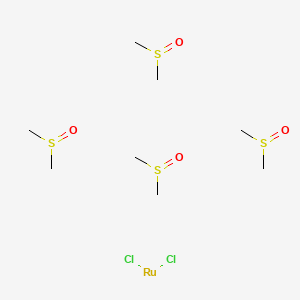
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-xylulosonic acid is an oxo carboxylic acid. It is a conjugate acid of a 2-dehydro-D-xylonate.
Wissenschaftliche Forschungsanwendungen
Renewable Production of Chemical Intermediates
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid has applications in the renewable production of chemical intermediates. Research by Dhande, Xiong, and Zhang (2012) demonstrated the use of synthetic metabolic pathways in Escherichia coli for producing chemicals like valeric acid directly from glucose. This approach offers a renewable alternative to commercial processes reliant on non-renewable petroleum-based feedstock, with applications in plasticizers, lubricants, and pharmaceuticals (Dhande, Xiong, & Zhang, 2012).
Biochemical Synthesis of Keto Acids
Luo, Yu, Zeng, and Zhou (2021) reviewed the biochemical synthesis of keto acids, including (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid, emphasizing their wide applications in pharmaceuticals, cosmetics, food, and chemical synthesis. They compared chemical and biochemical synthesis routes, highlighting the advantages of microbial metabolic engineering for producing these compounds from renewable carbohydrates (Luo, Yu, Zeng, & Zhou, 2021).
Catalytic Pyrolysis for Biofuel Production
Kulyk et al. (2017) investigated the thermal decomposition of valeric acid on various nanoscale oxides, relevant to the transformation of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid. This study is significant for developing efficient catalytic pyrolysis techniques for converting valeric acid into biofuels and chemicals on an industrial scale (Kulyk et al., 2017).
Catalytic Behaviour in Ketonization
Zaytseva et al. (2013) explored the catalytic behaviour of various catalysts in the ketonization of valeric acid, which can be obtained from lignocellulosic biomass conversion. This research is relevant to the applications of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid in sustainable chemical processes (Zaytseva et al., 2013).
Eigenschaften
Produktname |
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid |
|---|---|
Molekularformel |
C5H8O6 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
(3S,4R)-3,4,5-trihydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h2-3,6-8H,1H2,(H,10,11)/t2-,3+/m1/s1 |
InChI-Schlüssel |
NKOHBIIOWAKHMF-GBXIJSLDSA-N |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)C(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)C(=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)


![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)


![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

